molecular formula Ce2H2O13S3 B1591629 Cerium(3+);trisulfate;hydrate CAS No. 13550-47-5

Cerium(3+);trisulfate;hydrate

Cat. No. B1591629
CAS RN: 13550-47-5
M. Wt: 586.4 g/mol
InChI Key: KKVSNHQGJGJMHA-UHFFFAOYSA-H
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Description

Cerium(III) trisulfate hydrate is a rare earth metal compound with various physical and chemical properties. It is used in industrial applications and pharmaceuticals.





  • Synthesis Analysis

    Cerium(III) trisulfate hydrate can be synthesized hydrothermally. It has been characterized by single-crystal XRD, SEM, SQUID, and elemental analysis. The structure consists of CeO7 polyhedra and SO4 tetrahedra connected via corner sharing to form an open-framework structure with a one-dimensional eight-membered ring channel system.





  • Molecular Structure Analysis

    The molecular formula is Ce2H2O13S3. It forms an open-framework structure with protonated H2O molecules accommodated in the channels.





  • Chemical Reactions Analysis

    Cerium(III) trisulfate hydrate dissolves in dilute sulfuric acid, forming Ce(III) ions and hydrogen gas. It has applications in catalysts, fuel cells, and fuel additives.





  • Physical And Chemical Properties Analysis



    • Density: 6.770 g/cm3

    • Crystal structure: Face-centered cubic

    • Melting point: 798°C

    • Boiling point: 3,433°C

    • Heat of fusion: 5.5 kJ/mol

    • Specific heat at 25°C: 27.0 J mol−1 K−1

    • Coefficient of linear thermal expansion at 25°C: 27.0 × 10−6 K−1

    • Thermal conductivity at 27°C: 0.114 J s−1 cm−1 K−1

    • Electrical resistivity at 0°C: 77 μΩ cm




  • Scientific Research Applications

    Advanced Oxidation Processes

    • Cerium compounds have been recognized for their potential in advanced oxidation processes (AOPs), particularly in water treatment technologies. They serve as effective catalysts or components in systems designed to degrade a wide range of organic pollutants, offering an alternative to traditional hydrogen peroxide-based processes. These applications leverage the unique redox properties of cerium and its ability to generate reactive oxidizing species, highlighting the role of cerium compounds in environmental sustainability (Lee, von Gunten, & Kim, 2020).

    Material Synthesis and Design

    • Cerium oxides, synthesized through solvothermal and hydrothermal methods, exhibit remarkable properties for use in catalysis, solid-oxide fuel cells, and other high-tech applications. The control over cerium oxide's crystal form and morphology at the nanoscale enables the tuning of its physical and chemical properties for specific applications. This adaptability underscores the significant role of cerium compounds in the development of advanced materials and technologies (Walton, 2011).

    Catalysis and Environmental Remediation

    • The catalytic behavior of cerium-based materials, particularly in the context of selective hydrogenation reactions and carbon monoxide oxidation, demonstrates the economic and environmental benefits of cerium catalysts. These applications not only showcase the efficiency of cerium compounds in catalytic processes but also highlight their potential in reducing reliance on more scarce and expensive materials (Razmgar et al., 2021).

    Sensing Applications

    • Nanostructured ceria-based materials have been extensively researched for their applications in sensing technologies. The unique redox properties and the ability to modify the sizes and shapes of cerium nanostructures have opened new avenues in developing sensors with improved performance and stability. These advancements are crucial for environmental monitoring, health diagnostics, and industrial process control (Naqvi et al., 2018).

    Recovery and Recycling

    • The recovery of cerium from industrial waste, such as glass polishing waste, illustrates the importance of cerium compounds in resource utilization and environmental protection. By recycling cerium, industries can achieve more sustainable practices, highlighting the role of cerium in the circular economy (Borra et al., 2018).

    Safety And Hazards

    Cerium(III) trisulfate hydrate can cause skin burns, eye damage, and is toxic to aquatic life. Proper protective measures are necessary.




  • Future Directions

    Research on the environmental fate, toxicity, and applications of cerium compounds, including nanoparticles, will continue to be important.




    Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    cerium(3+);trisulfate;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2Ce.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KKVSNHQGJGJMHA-UHFFFAOYSA-H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    Ce2H2O13S3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10583430
    Record name Cerium(3+) sulfate--water (2/3/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10583430
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    586.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Cerium(3+);trisulfate;hydrate

    CAS RN

    13550-47-5
    Record name Cerium(3+) sulfate--water (2/3/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10583430
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 5
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    Reactant of Route 6
    Cerium(3+);trisulfate;hydrate

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